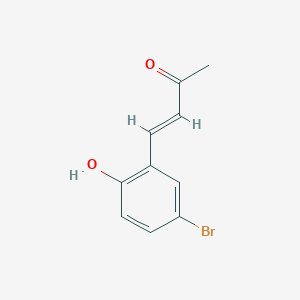

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one

CAS No.:

Cat. No.: VC13288687

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrO2 |

|---|---|

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one |

| Standard InChI | InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+ |

| Standard InChI Key | MPEHLZAFKMYOTA-NSCUHMNNSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=C(C=CC(=C1)Br)O |

| SMILES | CC(=O)C=CC1=C(C=CC(=C1)Br)O |

| Canonical SMILES | CC(=O)C=CC1=C(C=CC(=C1)Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(E)-4-(5-Bromo-2-hydroxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone with the systematic IUPAC name (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one. Its molecular formula corresponds to an average mass of 241.084 Da and a monoisotopic mass of 239.978592 Da . The compound’s canonical SMILES string, , highlights the trans-configuration () of the double bond between C3 and C4, critical for its conjugation and reactivity.

Structural Features

The molecule comprises three key regions:

-

Aromatic Ring: A 5-bromo-2-hydroxyphenyl group introducing steric and electronic effects via bromine (electronegative substituent) and hydroxyl (hydrogen-bond donor) groups.

-

α,β-Unsaturated Carbonyl System: A but-3-en-2-one moiety enabling conjugation across the carbonyl and double bond, which influences UV-Vis absorption and redox behavior .

-

Planar Geometry: X-ray crystallography confirms near-planarity (), facilitating π-π stacking and dimerization via O–H⋯O interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 241.08 | |

| Melting Point | 421 K (148°C) | |

| Crystal System | Monoclinic | |

| Hydrogen Bond Donors | 1 (phenolic -OH) |

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 5-bromo-2-hydroxybenzaldehyde and acetone under basic conditions. A typical procedure involves:

-

Dissolving 5-bromo-2-hydroxybenzaldehyde (1.01 g, 5 mmol) in acetone (50 mL).

-

Adding aqueous NaOH (1.25 g in 20 mL HO) to initiate aldol condensation.

-

Neutralizing with HCl (pH 6) after 6 hours, followed by washing with sodium bisulfate and recrystallization from dichloromethane .

This method yields colorless plates with an 85% yield and a melting point of 421 K . Alternative protocols using pyrrolidine as a catalyst report lower yields (50–68%) but enable functionalization with saccharide moieties .

Table 2: Synthesis Conditions Comparison

| Parameter | Method A | Method B |

|---|---|---|

| Base | NaOH | Pyrrolidine |

| Solvent | Acetone | Ethanol |

| Reaction Time | 6 hours | 24 hours |

| Yield | 85% | 50–68% |

| Purification | Recrystallization (CHCl) | Column chromatography |

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Competing aldol adducts may form if reaction conditions (pH, temperature) are suboptimal.

-

Purification: The compound’s polarity necessitates chromatographic separation or recrystallization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz, CDCl/DMSO-d):

-

NMR:

-

δ 198.2 (C=O),

-

δ 158.3 (C–OH),

-

δ 132.1–115.7 (aromatic and vinyl carbons).

-

Infrared (IR) Spectroscopy

A strong absorption at confirms the α,β-unsaturated carbonyl group, while a broad peak at corresponds to the phenolic -OH.

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at , consistent with the molecular formula.

Crystallographic and Conformational Analysis

Crystal Structure

X-ray diffraction reveals a monoclinic crystal system with space group . The molecule adopts a planar conformation () due to conjugation between the carbonyl and aromatic π-systems .

Hydrogen-Bonded Dimers

Intermolecular O–H⋯O hydrogen bonds (O1–H1⋯O1; symmetry code: ) link two molecules into centrosymmetric dimers, stabilizing the crystal lattice .

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| a, b, c (Å) | 7.512, 11.034, 12.741 |

| α, β, γ (°) | 90, 101.27, 90 |

| V (Å) | 1034.2 |

| Z | 4 |

Biological Activities and Applications

Material Science Applications

The planar structure and hydrogen-bonding capacity make it a candidate for:

Challenges and Future Directions

Synthesis Optimization

Improving regioselectivity and yield requires exploring:

-

Green Solvents: Replace acetone with ionic liquids.

-

Catalysts: Enantioselective organocatalysts for chiral derivatives.

Bioavailability Enhancement

Structural modifications, such as glycosylation or nanoencapsulation, could address poor aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume